3-(4-fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions used in its synthesis, as well as any other reactions it is known to participate in .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Development
Palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions was explored and applied to the synthesis of a former antiasthma drug candidate. This reaction was developed into a general method for thioaryl halide cross-coupling. A specific example of its use to synthesize a key intermediate, including tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide, was demonstrated at a large scale to provide phase II clinical supplies of a related compound (T. Norris & K. Leeman, 2008).
Synthesis and Characterization
The synthesis and characterization of a compound similar to the one , named 3,5-AB-CHMFUPPYCA, were reported. This compound was obtained from a UK-based Internet vendor and incorrectly advertised as AZ-037. Its structural analysis included chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis (Gavin McLaughlin et al., 2016).
Medicinal Chemistry
The synthesis of 3-amino-4-fluoropyrazoles, which includes compounds structurally similar to the one , is of considerable interest as building blocks in medicinal chemistry. The synthetic strategy for these compounds involved monofluorination and condensation with different hydrazines (Riccardo Surmont et al., 2011).
Cytotoxicity Studies
A study focused on synthesizing and evaluating the cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. This included compounds structurally similar to the one , targeting their potential use against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-25-19(10-18(24-25)14-5-7-15(21)8-6-14)20(27)23-16-11-22-26(12-16)13-17-4-2-3-9-28-17/h5-8,10-12,17H,2-4,9,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAVZQUMBLDEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CN(N=C3)CC4CCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide |
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